(3-Bromo-4-methoxy-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-4-methoxy-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine is a complex organic compound that features a benzylidene group substituted with bromine and methoxy groups, as well as a piperazine ring substituted with a methoxy-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methoxy-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine typically involves multi-step organic reactions. One common route starts with the bromination of 4-methoxybenzaldehyde to form 3-bromo-4-methoxybenzaldehyde. This intermediate is then reacted with 4-(2-methoxy-phenyl)-piperazine in the presence of a suitable base to form the desired compound. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, possibly involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography might also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-methoxy-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: 3-bromo-4-methoxybenzoic acid.
Reduction: 4-methoxy-benzylidene-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine.
Substitution: 3-azido-4-methoxy-benzylidene-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine.
Scientific Research Applications
(3-Bromo-4-methoxy-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-4-methoxy-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Vanillin acetate: 4-formyl-2-methoxyphenyl acetate.
Benzothiazole derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
(3-Bromo-4-methoxy-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine is unique due to its specific substitution pattern and the presence of both benzylidene and piperazine moieties. This combination of structural features may confer distinct biological activities and synthetic utility compared to other similar compounds.
Properties
CAS No. |
303105-19-3 |
---|---|
Molecular Formula |
C19H22BrN3O2 |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
(E)-1-(3-bromo-4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine |
InChI |
InChI=1S/C19H22BrN3O2/c1-24-18-8-7-15(13-16(18)20)14-21-23-11-9-22(10-12-23)17-5-3-4-6-19(17)25-2/h3-8,13-14H,9-12H2,1-2H3/b21-14+ |
InChI Key |
QZKBYCJJLJMWKC-KGENOOAVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3OC)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.